Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is a chemical compound with the CAS Number: 2402830-69-5 . It has a molecular weight of 335.14 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H3,12,13,14,15)
. This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Natural Product Intermediates
“Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate” can be used in the synthesis of intermediates for natural products such as jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines .
Polymorph Identification
This compound may also be used in the study of polymorphism in chemical compounds, which is crucial for understanding their crystalline structures and properties .
Antibiotic Intermediate Synthesis
It serves as an important intermediate in the synthesis of antibiotics like ceftolozane, highlighting its role in pharmaceutical manufacturing .
Research and Development
The compound is listed with a CAS number, indicating its recognition for scientific research and potential use in various R&D processes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
The compound contains a tert-butyloxycarbonyl (t-Boc or simply Boc) group . This group is commonly used in organic chemistry as a protecting group for amines. The Boc group is stable under acidic and basic conditions and is cleaved by strong acids . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
properties
IUPAC Name |
tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXZQOYGZFQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-amino-3-iodopyridin-4-yl)carbamate |
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